2-(benzylthio)-N-ethylbenzamide
Description
2-(Benzylthio)-N-ethylbenzamide is a benzamide derivative featuring a benzylthio (-S-CH₂C₆H₅) group at the 2-position of the benzamide core and an ethylamide (-NH-C₂H₅) substituent. Benzylthio groups are known to enhance lipophilicity and modulate interactions with biological targets, such as sirtuin enzymes (SIRTs) .
Properties
IUPAC Name |
2-benzylsulfanyl-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-2-17-16(18)14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCPEFNLQDHPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-ethylbenzamide typically involves the reaction of benzylthiol with N-ethylbenzamide under specific conditions. One common method involves the use of a base such as potassium hydroxide (KOH) to facilitate the reaction between benzylthiol and N-ethylbenzamide in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of 2-(benzylthio)-N-ethylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using water as a reaction medium, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-N-ethylbenzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiols.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acetonitrile at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)-N-ethylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-ethylbenzamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis or metabolic pathways . In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Benzylthio)benzamide Derivatives (SIRT2 Inhibitors)
A study on 3-(benzylthio)benzamide derivatives (e.g., compound 5a in ) demonstrated potent SIRT2 inhibition (IC₅₀ = 0.45 µM) with >100-fold selectivity over SIRT1 and SIRT3. Key structural differences include:
- Substitution Position : The benzylthio group at the 3-position (vs. 2-position in the target compound) optimizes steric compatibility with the SIRT2 active site.
- Biological Impact : Electron-withdrawing groups (e.g., nitro) on the benzamide ring enhance potency, suggesting that substitution patterns critically influence activity .
Table 1: Key Properties of Benzylthio-Benzamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | SIRT2 IC₅₀ (µM) |
|---|---|---|---|---|
| 3-(Benzylthio)benzamide | C₁₄H₁₃NOS | 243.32 | 3-benzylthio, unsubstituted | 0.45 |
| 2-(Benzylthio)-N-ethylbenzamide | C₁₆H₁₇NOS | 271.38 | 2-benzylthio, N-ethyl | Not reported |
Benzimidazole-Thioacetamido-Benzamide Hybrids (Antimicrobial Agents)
Compound W1 (), 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide, exhibits broad-spectrum antimicrobial activity. Structural distinctions include:
- Hybrid Scaffold : A benzimidazole-thioacetamido bridge introduces π-π stacking and hydrogen-bonding capabilities, improving target engagement.
- Functional Groups : The 2,4-dinitrophenyl group enhances electrophilicity, likely contributing to DNA intercalation or enzyme inhibition .
Table 2: Antimicrobial Activity Comparison
N-Substituted Benzamides with Varied Pharmacophores
- 2-(Benzylthio)-N,N-dimethylnicotinamide (): Features a nicotinamide core (vs. benzamide) and dimethylamide substituents.
- N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide (): The ethoxyethoxy group enhances aqueous solubility, a critical factor for oral bioavailability .
Thiourea-Linked Benzamides
Compound 2-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-ethylbenzamide () incorporates a thiourea linkage and bromo-methyl substituents. The thiourea group may enhance metal-binding capacity, relevant for catalytic or chelation-based therapies .
Critical Analysis of Structural and Functional Trends
- Substitution Position : Benzylthio groups at the 2- or 3-position dictate steric and electronic interactions with biological targets. For SIRT2 inhibition, 3-substitution is optimal .
- Pharmacophore Hybridization : Hybrid scaffolds (e.g., benzimidazole-thioacetamido) expand target diversity but increase synthetic complexity .
- Solubility and Bioavailability : Polar substituents (e.g., ethoxyethoxy) improve solubility, whereas lipophilic groups (e.g., benzylthio) enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
